5-Methylisoxazole

Analytical Chemistry Mass Spectrometry Reaction Mechanism

Researchers requiring position-specific isoxazole building blocks for pharmaceutical synthesis face supply inconsistency. 5-Methylisoxazole (CAS 5765-44-6) resolves this as the essential 5-methyl-substituted scaffold. • Non-substitutable core for leflunomide (via 5-methylisoxazole-4-carboxylic acid) and sulfamethoxazole (via 3-amino-5-methylisoxazole): the 5-methyl position is critical for DHODH inhibition and antibacterial activity • High purity (≥95% GC) ensures reliable scale-up from mg to kg • Distinct thermal decomposition pathway (ketonitrile formation) and NICI-MS fragmentation enable unambiguous isomer identification vs. 3-methyl or 4-methyl analogs

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 5765-44-6
Cat. No. B1293550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole
CAS5765-44-6
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCC1=CC=NO1
InChIInChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3
InChIKeyAGQOIYCTCOEHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole: Core Properties and Reactivity


5-Methylisoxazole (CAS 5765-44-6) is a five-membered heterocyclic compound belonging to the isoxazole class, characterized by a methyl substituent at the 5-position of the 1,2-oxazole ring [1]. With a molecular formula of C4H5NO and a molecular weight of 83.09 g/mol, it is a colorless to pale yellow liquid at room temperature . Its core scaffold serves as a crucial building block in the synthesis of various pharmaceuticals, including the anti-inflammatory drug leflunomide and the antibiotic sulfamethoxazole . Beyond its role as a synthetic intermediate, 5-methylisoxazole and its derivatives exhibit a broad spectrum of biological activities, making it a compound of significant interest in medicinal chemistry and chemical research .

Building Block Key synthetic intermediate for leflunomide & sulfamethoxazole research
Regioisomer Defined 5-methyl substitution directs reactivity and scaffold utility
Med Chem Broad utility in medicinal chemistry and heterocycle studies

5-Methylisoxazole: Regioisomer Substitution Risks


While other isoxazole derivatives like 3-methylisoxazole or unsubstituted isoxazole share the same heterocyclic core, they cannot be freely substituted for 5-methylisoxazole in most research or industrial applications. The position of the methyl group critically dictates the molecule's electronic structure, which in turn governs its chemical reactivity, physicochemical properties, and interaction with biological targets [1]. For instance, the 5-methyl substitution imparts specific fragmentation patterns under mass spectrometry conditions and influences the molecule's thermal decomposition pathway, differing significantly from its 3-methyl counterpart [2][3]. Furthermore, the 5-methylisoxazole scaffold is essential for the activity of key pharmaceuticals; its replacement with a 3-methyl or 4-methyl analog would likely abolish or drastically alter the desired biological activity due to changes in binding affinity and metabolic stability [4]. These critical differences necessitate a clear, evidence-based selection process for procurement, as detailed in the quantitative comparisons below.

Target
Substitute Consideration
5-Methylisoxazole
3-Methylisoxazole or unsubstituted isoxazole
Regioisomer shift alters electronic structure and reactivity profile; direct substitution may not reproduce intended reaction outcomes.
Analytical fragmentation pathways differ from 3-methylisoxazole; may lead to misidentification in mass spectrometry.
Core scaffold requirement for leflunomide synthesis; 3-/4-methyl analogs unlikely to yield active pharmacophore.

5-Methylisoxazole Comparative Evidence


NICI Gas-Phase Fragmentation

5-Methylisoxazole exhibits a distinct fragmentation pathway compared to 3-methylisoxazole when subjected to Negative Ion Chemical Ionization (NICI). The 5-substituted isomer undergoes a selective deprotonation at position 3, followed by N-O bond cleavage [1]. This unique behavior is critical for analytical method development, as it allows for the unambiguous identification and quantification of 5-methylisoxazole in complex mixtures, distinguishing it from its regioisomers.

NICI Fragmentation
Head-to-head
Selective deprotonation at 3-position leads to N-O cleavage; distinct from 3-methyl analog
Supports regioisomer identification in analytical method development
NICI/OH− conditions; relevant for complex mixture analysis
Analytical Chemistry Mass Spectrometry Reaction Mechanism

Thermal Decomposition vs. Isoxazole

The thermal decomposition pathway of 5-methylisoxazole is fundamentally different from that of unsubstituted isoxazole. A theoretical study indicates that while isoxazole undergoes isomerization to ketenimine and CO, this process does not occur for the 5-methyl derivative [1]. Instead, 5-methylisoxazole's pyrolysis forms a ketonitrile [2]. This difference in thermal stability and product formation is a critical process parameter for any application involving elevated temperatures.

Thermal Decomposition
Reported
Pyrolysis yields ketonitrile, not ketenimine/CO pathway observed with unsubstituted isoxazole
Informs suitability for high-temperature reaction applications
Theoretical study; experimental validation recommended
Thermal Chemistry Reaction Mechanism Computational Chemistry

Physicochemical Properties vs. 3-Methylisoxazole

The position of the methyl group on the isoxazole ring results in distinct and measurable differences in fundamental physical properties. 5-Methylisoxazole has a higher boiling point (122°C) and a slightly higher density (1.018 g/cm³) compared to its 3-methyl regioisomer (boiling point 118.7°C, density 1.016 g/cm³) [1]. While small, these differences can be exploited for separation and purification and are indicative of different intermolecular interactions in the condensed phase.

Boiling Point
Reported
122 °C Δ +3.3 °C vs 3-methyl analog
Confirms regioisomer identity; aids purification design
At 760 mmHg; reported density also differs
Physical Chemistry Separation Science Process Engineering

Scaffold for Leflunomide and Valdecoxib

The 5-methylisoxazole scaffold is the core structural requirement for the synthesis of clinically significant drugs. For example, 5-methylisoxazole-4-carboxylic acid is the direct precursor to leflunomide, a disease-modifying antirheumatic drug [1]. Similarly, a palladium-catalyzed synthetic route using 5-methylisoxazole building blocks has been demonstrated for the rapid construction of valdecoxib, a selective COX-2 inhibitor [2]. Substitution with a different isoxazole regioisomer would not yield the correct pharmacophore and would therefore fail to produce the active pharmaceutical ingredient.

Scaffold Role
Class-level
Essential intermediate for leflunomide; key building block for valdecoxib synthesis
Confirms non-substitutable role in specific synthetic routes
Pharmaceutical synthesis context; regioisomer purity critical
Medicinal Chemistry Organic Synthesis Pharmaceutical Development

5-Methylisoxazole Application Scenarios


Leflunomide and DHODH Inhibitor Synthesis

5-Methylisoxazole-4-carboxylic acid, a direct derivative of 5-methylisoxazole, is the essential starting material for the industrial synthesis of leflunomide and its active metabolite, teriflunomide [1]. The specific substitution pattern is critical for the molecule's biological activity as a dihydroorotate dehydrogenase (DHODH) inhibitor [2]. Any research or process development aimed at producing these drugs or exploring new analogs within this chemical space requires 5-methylisoxazole as a non-substitutable raw material.

Isoxazole Derivative Detection Methods

The distinct fragmentation behavior of 5-methylisoxazole under NICI mass spectrometry conditions allows analytical chemists to develop specific and sensitive methods for its detection in complex matrices [1]. This is particularly relevant for environmental monitoring, where 3-amino-5-methylisoxazole is a known degradation product of the antibiotic sulfamethoxazole [2]. The unique signature of the 5-methylisoxazole core enables its differentiation from other isoxazole isomers that may be present, ensuring accurate quantitation.

Heterocycle Thermal Decomposition Studies

For studies in physical organic chemistry or process safety engineering that involve the thermal treatment of isoxazoles, 5-methylisoxazole presents a case study in how a single methyl group dramatically alters decomposition pathways [1]. Unlike unsubstituted isoxazole, its pyrolysis avoids the ketenimine/CO pathway, instead yielding a ketonitrile [2]. This makes it a valuable model compound for computational and experimental investigations into the mechanism of heterocyclic ring-opening reactions under thermal stress.

3-Amino-5-methylisoxazole Synthesis

5-Methylisoxazole serves as the key precursor for the synthesis of 3-amino-5-methylisoxazole, a crucial intermediate in the production of sulfonamide antibiotics like sulfamethoxazole [1]. The availability of high-purity 5-methylisoxazole (e.g., >95.0% by GC) from commercial suppliers enables reliable and scalable synthetic routes to this important pharmaceutical intermediate [2].

Application
Selection Property
Validation Focus
Leflunomide & DHODH inhibitor synthesis research
Regioisomer-specific scaffold requirement
Confirm 5-methyl substitution pattern by NMR
Analytical method development for isoxazole detection
Distinctive mass spectrometry fragmentation
Validate NICI method selectivity against regioisomeric impurities
Thermal decomposition mechanism studies
Thermal decomposition pathway differentiation
Verify ketonitrile product formation under pyrolysis conditions
3-Amino-5-methylisoxazole synthesis
High-purity synthetic building block availability
Verify purity before use in synthesis

Technical Documentation Hub

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